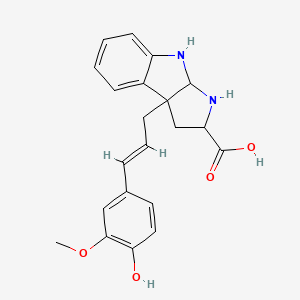

Angelicastigmin

Description

Natural Occurrence and Botanical Source within the Angelica polymorpha Maxim Species

Angelicastigmin is found in the roots of Angelica polymorpha Maxim, a plant belonging to the Apiaceae family. nih.govsoton.ac.uk This species is native to North and East China, as well as Central and South Japan, and thrives in temperate biomes. nih.gov The roots of Angelica polymorpha Maxim have been a source of a variety of chemical constituents, including coumarins, chromones, and sesquiterpenes. whiterose.ac.uknih.govbiocyclopedia.comresearchgate.net The presence of this compound adds to the diverse chemical profile of this plant.

Historical Context of its Isolation and Initial Structural Elucidation

The isolation and characterization of this compound were first reported in October 2000 by a team of researchers: P. Pachaly, A. Kroll-Horstmann, and K. S. Sin from the Pharmaceutical Institute at the University of Bonn, Germany. nih.govresearchgate.net Working with the roots of Angelica polymorpha Maxim, they successfully isolated this previously unknown alkaloid. nih.govresearchgate.net The structural elucidation of this compound was accomplished through the use of spectroscopic methods, a standard and powerful approach in natural product chemistry for determining the three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net While the full details of the spectroscopic data are contained within the original publication, it is known that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were instrumental in defining its structure. biocyclopedia.comresearchgate.net A partial ¹H NMR spectrum revealed characteristic proton signals at δH 3.82 (s), 6.45 (d, J = 15.5 Hz), and 5.93 (ddd, J = 15.5, 9.9, 5.6 Hz). researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

8b-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl]-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O4/c1-27-18-11-13(8-9-17(18)24)5-4-10-21-12-16(19(25)26)23-20(21)22-15-7-3-2-6-14(15)21/h2-9,11,16,20,22-24H,10,12H2,1H3,(H,25,26)/b5-4+ |

InChI Key |

BJTCLTIDRHFSRO-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CC23CC(NC2NC4=CC=CC=C34)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCC23CC(NC2NC4=CC=CC=C34)C(=O)O)O |

Synonyms |

angelicastigmin |

Origin of Product |

United States |

Isolation and Purification Methodologies in Natural Product Discovery

5 Application of Advanced Spectroscopic Techniques for Structural Dynamics (e.g., Vibrational Circular Dichroism)

The definitive elucidation of a natural product's structure extends beyond mere atomic connectivity to encompass its three-dimensional arrangement and dynamic behavior in solution. For complex chiral molecules such as Angelicastigmin, understanding the absolute configuration and conformational flexibility is paramount. Advanced spectroscopic techniques, particularly chiroptical methods like Vibrational Circular Dichroism (VCD), provide powerful tools for probing these subtle but crucial stereochemical features.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usresearchgate.net This differential absorption, which is orders of magnitude smaller than the conventional infrared absorption, provides a unique spectral fingerprint of a molecule's absolute configuration and its conformation in solution. biotools.usspectroscopyasia.com Unlike techniques that rely on crystalline samples, such as X-ray crystallography, VCD allows for the determination of absolute stereochemistry on neat liquids or solutions, which is often more representative of the molecule's state in biological systems. biotools.us

The initial structural elucidation of this compound, a notable eserine alkaloid isolated from the roots of Angelica polymorpha, was accomplished through a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Its absolute configuration was established through spectroscopic analysis and Electronic Circular Dichroism (ECD) calculations. researchgate.net While direct VCD studies on this compound are not prominent in the literature, the principles of VCD represent a potent methodology for the unambiguous assignment and confirmation of its stereochemistry.

The application of VCD to a molecule like this compound involves a synergistic approach combining experimental measurement with quantum chemical calculations. biotools.us The experimental VCD spectrum of the isolated natural product is recorded. Concurrently, the VCD spectra for the possible stereoisomers of this compound are calculated ab initio using methods like Density Functional Theory (DFT). purechemistry.orgresearchgate.net The absolute configuration is then assigned by comparing the experimental spectrum with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. biotools.usresearchgate.net

The power of VCD lies in its sensitivity to the subtle vibrational couplings throughout the entire molecule, making it an information-rich technique for complex structures. nih.gov For a molecule with multiple chiral centers, such as this compound, VCD can effectively distinguish between diastereomers and enantiomers.

To illustrate the principle, the following table presents a hypothetical comparison of key VCD spectral features for different possible stereoisomers of a chiral compound. The sign and intensity of the VCD bands are directly correlated to the absolute configuration.

Table 1: Illustrative VCD Data for Stereoisomer Differentiation

| Vibrational Mode (cm⁻¹) | Functional Group | Expected VCD Signal for Isomer A | Expected VCD Signal for Isomer B (Enantiomer of A) | Expected VCD Signal for Isomer C (Diastereomer of A) |

|---|---|---|---|---|

| ~2960 | C-H stretch | Positive (+) | Negative (-) | Positive (+) |

| ~1740 | C=O stretch | Negative (-) | Positive (+) | Negative (-) |

| ~1600 | Aromatic C=C stretch | Positive (+) | Negative (-) | Different Pattern |

| ~1250 | C-N stretch | Negative (-) | Positive (+) | Different Pattern |

This table is for illustrative purposes to demonstrate the principle of VCD in distinguishing stereoisomers. Actual spectral data would be required for this compound.

The structural dynamics of a molecule, which refers to its conformational flexibility, can also be investigated using VCD. nih.govic.ac.uk Molecules in solution often exist as an equilibrium of multiple low-energy conformers. ic.ac.uk The experimentally observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers. researchgate.net By calculating the VCD spectra for various stable conformers and comparing the Boltzmann-averaged theoretical spectrum with the experimental one, researchers can gain insights into the predominant conformations in solution. nih.goviupac.org

The spectroscopic elucidation of this compound's structure relied on a suite of techniques, each providing complementary information.

Table 2: Spectroscopic Methods in the Structural Elucidation of this compound

| Spectroscopic Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., carbonyls, aromatic rings). |

| 1D NMR (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed analysis of proton-proton and proton-carbon correlations to build the molecular skeleton. |

| Electronic Circular Dichroism (ECD) | Information on the absolute configuration through comparison with calculated spectra. researchgate.net |

Chemical Synthesis and Derivatization of Angelicastigmin and Analogues

Total Synthesis Approaches to the Angelicastigmin Skeleton

Constructing the characteristic spirocyclic core of this compound, which features a quaternary carbon center at the C3 position of the indole (B1671886) ring, presents a significant synthetic challenge. Chemists have devised several elegant strategies to overcome this hurdle, each with its own merits and applications.

A prominent and effective method for forging the key C3-allylated indolenine structure of this compound involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of tryptophan derivatives. researchgate.netnih.gov This reaction provides a powerful tool for the enantioselective formation of the quaternary stereocenter. researchgate.netacs.orgresearchgate.net

In a notable application, researchers have utilized vinylcyclopropanes as electrophiles in a Pd-catalyzed AAA with 3-substituted-1H-indoles and tryptophan derivatives. researchgate.netnih.gov This approach is highly atom-economical and proceeds with excellent yields and high levels of chemo-, regio-, and enantioselectivity, affording a variety of indolenine and indoline (B122111) products. researchgate.netnih.gov The use of chiral P/olefin ligands in these palladium-catalyzed reactions has been instrumental in achieving high enantiomeric excess (ee). acs.org For instance, the reaction of 3-substituted indoles with certain allyl compounds in the presence of a palladium catalyst and a chiral ligand can yield indolenines with a quaternary carbon stereocenter in high yields and with up to 87% ee. acs.org This methodology has provided a concise route to a stereoisomer of this compound. acs.orgresearchgate.net

The versatility of this strategy is further highlighted by its successful application on a gram scale and its compatibility with tryptophan derivatives containing diketopiperazine or diketomorpholine rings. researchgate.netnih.gov The resulting indolenine products, bearing an imine, an internal olefin, and a malonate motif, offer multiple sites for further chemical modifications, enabling the synthesis of complex polycyclic skeletons. researchgate.netnih.gov

| Catalyst System | Nucleophile | Electrophile | Key Feature | Ref. |

| Pd / (R,R)-L22 | 3-Substituted Indoles/Tryptophan Derivatives | Vinylcyclopropanes | High atom economy, excellent enantioselectivity | acs.orgnih.gov |

| Pd / Chiral P/Olefin Ligands | 3-Substituted Indoles | Allyl Compounds | Concise access to this compound stereoisomer | acs.orgresearchgate.net |

Another powerful strategy for the enantioselective construction of the spiroindolenine core of this compound involves iridium-catalyzed asymmetric intramolecular allylic dearomatization of indoles. researchgate.netnih.gov This method allows for the formation of spiroindolenine derivatives with high enantiopurity. researchgate.net

In this approach, an iridium catalyst, often in conjunction with a chiral ligand, facilitates the intramolecular C-3 allylic alkylation of an indole derivative. This process leads to the formation of highly enantioenriched spiroindolenine compounds in excellent yields and with high diastereoselectivity. researchgate.net For example, using a specific phosphoramidite (B1245037) ligand, spiroindolenine derivatives have been synthesized in 92-98% yields with greater than 99:1 diastereomeric ratio and up to 97% ee. researchgate.net

A desymmetrization strategy involving iridium-catalyzed allylic dearomatization has also been developed, yielding six-membered-ring spiroindolenines with three contiguous stereogenic centers, including an all-carbon quaternary center, in up to 99% yield and 99% ee. nih.gov Furthermore, the enantioselective intermolecular C2-allylation of 3-substituted indoles has been achieved using a chiral Ir-(P, olefin) complex and a Lewis acid co-catalyst, providing C2-allylated products in high yields and enantioselectivities. nih.gov

| Catalyst System | Reaction Type | Key Feature | Ref. |

| Ir / (R,R(a))-L(6) Ligand | Intramolecular C-3 Allylic Alkylation | High yield, diastereoselectivity, and enantioselectivity | researchgate.net |

| Ir / Chiral Ligand | Asymmetric Allylic Dearomatization (Desymmetrization) | Constructs three contiguous stereocenters | nih.gov |

| Chiral Ir-(P, olefin) / Mg(ClO₄)₂ | Intermolecular C2-Allylation | Directing group-free, excellent regiocontrol | nih.gov |

The deacylative allylation (DaA) methodology has emerged as a flexible and efficient strategy for the synthesis of alkaloids, including this compound. researchgate.netresearchgate.net This palladium-catalyzed reaction utilizes readily available allylic alcohols as allylating agents. researchgate.netorganic-chemistry.org The core concept involves the in situ generation of an allylic acetate (B1210297) and a carbanion from the coupling partners, which then react in the presence of a palladium catalyst to form a new carbon-carbon bond. organic-chemistry.org

This method offers a significant advantage as it allows for the selective monoallylation of certain nucleophiles. ku.edursc.org The synthesis of this compound has been achieved featuring a key Pd(0)-catalyzed deacylative allylation step. researchgate.net The DaA approach provides a powerful tool for the introduction of allyl, prenyl, and other related groups, which are common motifs in biologically active natural products. researchgate.net

The process typically involves the reaction of a pronucleophile, such as a ketone, with an allylic alcohol. organic-chemistry.org The transfer of an acyl group activates the allylic alcohol towards the palladium catalyst, facilitating the allylation reaction. researchgate.net This methodology has been successfully applied to the synthesis of various intermediates and complex natural products. researchgate.net

The chemistry of N-acyliminium ions provides a versatile and powerful strategy for the construction of the core structures of various nitrogen-containing heterocyclic compounds, including alkaloids. researchgate.netnih.govnih.gov These highly reactive electrophilic intermediates are typically generated in situ from stable precursors and can undergo a variety of cyclization reactions to form complex ring systems. nih.govsoton.ac.uk

Tandem reactions involving the formation of an N-acyliminium ion followed by a nucleophilic addition represent a particularly attractive approach for building fused and bridged heterocyclic frameworks. researchgate.net This strategy has been employed in the synthesis of diverse alkaloid skeletons. scielo.br For instance, a cascade reaction involving the generation of an N-acyliminium ion followed by a spirocyclization has been used to construct the erythrinane alkaloid skeleton in a single operation. scielo.br The stereochemical outcome of these reactions is often influenced by the conformation of the cyclic N-acyliminium ion intermediate. nih.gov

In addition to the aforementioned methods, chemists continue to explore alternative synthetic routes to this compound and its analogues. Cross-metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium carbenoids, offers a potential strategy for the synthesis of key intermediates. organic-chemistry.orgapeiron-synthesis.com This reaction involves the transalkylidenation of two different alkenes and can be highly selective under the right conditions. organic-chemistry.org While the involvement of N-heteroaromatic alkenes in cross-metathesis can be challenging due to potential catalyst deactivation, successful examples exist, providing a basis for its application in alkaloid synthesis. beilstein-journals.org

Allylative cyclization reactions also represent a viable approach. For example, an approach to pseudo-oligosaccharides has been developed based on a cross-metathesis reaction between sugar-olefins followed by an intramolecular cyclization. rsc.org Such strategies, which combine multiple bond-forming events in a single sequence, can significantly increase the efficiency of a synthesis.

Application of N-Acyliminium Ion Chemistry for Core Structure Construction

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The synthesis of this compound requires precise control over the stereochemistry at its multiple stereocenters. The diastereoselectivity of the key bond-forming reactions is crucial for obtaining the desired isomer.

In palladium-catalyzed asymmetric allylic alkylation reactions, the choice of the chiral ligand plays a pivotal role in determining the enantioselectivity. acs.orgnih.gov For example, the use of modified Trost ligands has enabled the synthesis of 3,3-disubstituted indolenines with excellent enantioselectivities. acs.org The stereochemical outcome is often governed by the transition state geometry, where the chiral ligand creates a biased environment, favoring the formation of one enantiomer over the other.

In iridium-catalyzed reactions, the stereochemistry is also dictated by the chiral ligand. researchgate.net The high levels of diastereoselectivity observed in some intramolecular allylation reactions are a testament to the well-defined transition states enforced by the catalyst system. researchgate.net

The use of chiral auxiliaries is another common strategy to control stereochemistry during synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgchemistrydocs.com After the desired stereocenter is set, the auxiliary is removed. This approach has been widely used in asymmetric synthesis to achieve high levels of diastereoselectivity. wikipedia.org

Ultimately, the ability to control both the relative and absolute stereochemistry is paramount in the total synthesis of complex natural products like this compound. The development of stereodivergent methods, which allow for the selective synthesis of any diastereomer of a product, is a particularly valuable goal in synthetic chemistry. nih.govescholarship.org

Design and Synthesis of this compound Derivatives for SAR Studies

The exploration of this compound, a novel eserine alkaloid identified from Angelica polymorpha, has opened new avenues for the development of potent cholinesterase inhibitors. nih.gov While the parent compound itself presents a promising scaffold, the design and synthesis of its derivatives are crucial for elucidating detailed structure-activity relationships (SAR). Such studies are fundamental in optimizing the pharmacological profile of a lead compound, aiming to enhance its efficacy, selectivity, and pharmacokinetic properties.

The strategy of modifying a natural product's structure to create analogues for biological screening is a well-established practice in medicinal chemistry, often referred to as diverted total synthesis. wikipedia.org This approach allows researchers to systematically probe the contributions of different functional groups and structural motifs to the compound's biological activity. For cholinesterase inhibitors, SAR studies often focus on modifications of the core scaffold, the carbamate (B1207046) moiety, and the amine substituents to understand their interactions with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

While extensive SAR data for this compound derivatives are not yet widely published, the general principles of designing cholinesterase inhibitors can be applied. Key areas of structural modification would likely include:

The Eserine Core: Alterations to the tricyclic core of this compound could influence its binding affinity and selectivity for AChE over BChE. The creation of conformationally restricted analogues, for instance, has been a successful strategy for other inhibitors like rivastigmine, leading to significantly more potent compounds. nih.gov

The Carbamate Group: The carbamate functional group is a critical feature for many cholinesterase inhibitors, as it can covalently interact with the serine residue in the enzyme's active site. The synthesis of derivatives with different N-alkyl or N-aryl carbamates would be essential to modulate this interaction and, consequently, the inhibitory potency and duration of action. nih.gov

The N-Methyl Substituent: The N-methyl group on the pyrrolidine (B122466) ring is another key feature. Synthesizing analogues with different N-substituents could provide insights into the steric and electronic requirements for optimal interaction with the enzyme's active site. rsc.org

The synthesis of these derivatives would likely involve a multi-step process, potentially starting from the natural product itself or through a total synthesis route that allows for late-stage diversification. The biological evaluation of these synthesized analogues against AChE and BChE would then provide the necessary data to build a comprehensive SAR model for the this compound class of compounds. This model would be invaluable for the rational design of new, more effective drug candidates for the treatment of conditions like Alzheimer's disease. mdpi.comheraldopenaccess.us

Biosynthetic Pathways of Angelicastigmin

Proposed Mechanisms of Formation, including Enamine Reactivity and Phenylpropene-Pyrroloindoline Linkages

The distinctive chemical architecture of angelicastigmin is its phenylpropene-pyrroloindoline linkage. The proposed mechanism for the formation of this moiety is a notable example of convergent evolution in biosynthetic chemistry, where a similar strategy is used to create rare structural motifs in different natural products. rsc.org

The core of this mechanism is believed to involve an enamine-driven nucleophilic attack. rsc.org The biosynthesis of the related monoterpene indole (B1671886) alkaloids, inaequalisines, provides a model for this reaction. The process likely initiates with the formation of a para-quinone methide from a feruloyl-type precursor, such as coniferyl alcohol. rsc.orgsoton.ac.uk This highly electrophilic intermediate is then susceptible to attack by a nucleophile.

In the context of this compound, the nucleophile is proposed to be an enamine form of the eserine (physostigmine) precursor. rsc.orgsciepub.com The enamine, generated within the pyrroloindoline ring system, attacks the quinone methide in a conjugate 1,6-addition. rsc.orgsoton.ac.uk This reaction forges the C-C bond that links the phenylpropene unit to the alkaloid core, resulting in the dearomatization of the indole nucleus and the formation of the final this compound skeleton. rsc.org This type of phenylpropene-pyrroloindoline structure is exceptionally rare in nature, with this compound and the related alkaloid utilisin being primary examples. rsc.org

Enzyme-Mediated Transformations in the Biosynthesis of Eserine Alkaloids

The biosynthesis of the core eserine scaffold, a hexahydropyrrolo[2,3-b]indole system, is a multi-step enzymatic process. researchgate.net While the specific enzymes for the this compound pathway have not been fully characterized, the biosynthesis of related alkaloids provides a well-established framework. The pathway begins with the amino acid L-tryptophan. rsc.org

Key enzymatic transformations in alkaloid biosynthesis include:

Oxidoreductases : These enzymes play a critical role in generating the structural diversity of alkaloids. nih.gov In the context of eserine-type alkaloids, they are involved in ring formation and modifications. sciepub.comnih.gov For instance, cytochrome P450 monooxygenases are often responsible for hydroxylations and oxidative cyclizations that form complex polycyclic structures. nih.gov

Methyltransferases : The N-methyl groups on the pyrrolidine (B122466) rings of physostigmine (B191203) and this compound are installed by methyltransferase enzymes, which typically use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov

Condensation Enzymes : The initial formation of the tricyclic core of many indole alkaloids involves a Pictet-Spengler-type reaction or a Mannich-like condensation, catalyzed by specific enzymes that join a tryptophan-derived unit with an aldehyde or ketone. rsc.orgresearchhub.comsemanticscholar.org

For this compound specifically, a crucial enzymatic step would be the generation of the feruloyl-derived quinone methide. This is likely accomplished by an oxidoreductase that acts on a phenylpropanoid precursor like coniferyl alcohol. soton.ac.uk Subsequently, a highly specific enzyme would be required to facilitate the stereo-controlled conjugate addition of the eserine precursor's enamine to this quinone methide, ensuring the correct configuration of the final product. rsc.org

Precursor Incorporation and Metabolic Labeling Studies for Pathway Elucidation

Metabolic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products. This method involves feeding a plant or cell culture with a precursor molecule containing an isotopic label (e.g., ¹³C, ¹⁴C, ²H, or ¹⁵N). By tracking the position of the isotope in the final product, researchers can definitively identify the building blocks and intermediates of the pathway. semanticscholar.orgnih.gov

For eserine-type alkaloids, labeling studies would typically employ isotopically labeled L-tryptophan to confirm its role as the precursor to the indole ring system. To investigate the origin of the unique phenylpropene side chain in this compound, labeled phenylpropanoid precursors such as L-phenylalanine, cinnamic acid, or ferulic acid would be used. nih.gov The pattern of label incorporation would confirm that this unit is derived from the shikimate pathway and assembled via a phenylpropanoid intermediate. nih.gov

While detailed metabolic labeling studies specifically targeting this compound's biosynthesis are not widely published, this experimental approach remains essential for validating the proposed pathway. For example, deuterium (B1214612) labeling experiments were critical in identifying the site of active biosynthesis for Lycopodium alkaloids. nih.gov Similar studies would be invaluable to confirm the proposed enamine-quinone methide coupling mechanism and to identify the precise intermediates in the this compound pathway.

Comparative Biosynthetic Analysis with Related Natural Products (e.g., Utilisin)

The biosynthetic strategy leading to this compound is best understood through comparison with structurally related natural products. The most direct comparison is with utilisin, as they are among the only known natural products to feature a phenylpropene-pyrroloindoline skeleton. rsc.org Their co-occurrence suggests they likely share a nearly identical biosynthetic pathway, potentially diverging only in the final tailoring steps or arising from minor variations in the precursor molecules.

A broader comparison can be made with the inaequalisine alkaloids. Although these are monoterpene indole alkaloids (MIAs) and thus have a different core structure, they also possess a C-7 phenylpropene unit. rsc.org The formation of this feature in inaequalisines is also proposed to proceed via an enamine attack on a feruloyl-type para-quinone methide. rsc.org This indicates that nature has convergently evolved this specific chemical reaction—the coupling of an alkaloidal enamine with a phenylpropanoid-derived quinone methide—to generate unique structural complexity in different alkaloid classes. rsc.org This comparative analysis underscores the modularity and efficiency of biosynthetic pathways in creating chemical diversity.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Motifs and Their Contribution to Molecular Recognition

Angelicastigmine is an eserine-type alkaloid isolated from Angelica polymorpha. researchgate.netresearchgate.net The core structure of such alkaloids is pivotal for their biological activity. The investigation into the SAR of Angelicastigmine and related compounds focuses on identifying the key structural components that govern its interaction with its biological target, acetylcholinesterase (AChE).

The fundamental structural motifs responsible for the AChE inhibitory activity of alkaloids like Angelicastigmine include:

The Alkaloid Core: The rigid, complex nitrogen-containing structure is a primary determinant of activity. For many alkaloid AChE inhibitors, the positively charged nitrogen atom is crucial for binding to the anionic subsite within the AChE active site. frontiersin.org

The Carbamate (B1207046) Moiety: In many related inhibitors, such as rivastigmine, a carbamate group is present and reacts covalently with the serine residue in the enzyme's active site, leading to inhibition. nih.gov The specific nature of the eserine-like structure in Angelicastigmine suggests a similar mechanism may be at play.

Substituents on Aromatic and Alicyclic Rings: Structure-activity relationship studies on the broader class of Amaryllidaceae alkaloids, to which Angelicastigmine is related, have shown that substituents on the aromatic and C-rings significantly influence inhibitory potency. capes.gov.br For instance, the presence and position of phenolic hydroxyl groups can alter activity; in some related compounds, these groups reduce anti-AChE activity. frontiersin.org

Research on analogs of related compounds, such as xanthostigmine, has demonstrated that replacing core ring systems (e.g., a xanthone (B1684191) ring with a benzopyran skeleton) can lead to highly potent inhibitors, many with activity in the nanomolar range. nih.gov This highlights that while the core scaffold is essential, modifications can be made to optimize interactions with the enzyme. The table below summarizes key findings from SAR studies on related AChE inhibitors, which provide a framework for understanding Angelicastigmine.

| Structural Feature / Modification | Impact on Acetylcholinesterase (AChE) Inhibition | Rationale / Observation |

| Nitrogen-containing Core | Essential for Activity | The nitrogen, when protonated, interacts with the anionic subsite of the AChE active site. frontiersin.org |

| Aromatic Ring Substituents | Modulates Potency | The presence of phenolic hydroxyls or nitro groups can either increase or decrease activity depending on their position. frontiersin.org |

| Carbamate Group | Covalent Inhibition | In related compounds like rivastigmine, this group forms a covalent bond with the active site serine residue. nih.gov |

| Conformational Rigidity | Influences Binding Affinity | A rigid structure can lock the molecule in a bioactive conformation, but excessive rigidity can also prevent optimal binding. nih.gov |

Impact of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many chiral natural products. nih.gov In the context of enzyme inhibition, the specific stereoisomer of a compound often dictates its binding affinity and efficacy, as the enzyme's active site is itself a chiral environment. nih.govnih.gov

For acetylcholinesterase inhibitors, the stereochemical configuration can profoundly affect how the inhibitor fits into the enzyme's active site gorge. Studies on various AChE inhibitors have shown that different enantiomers can exhibit vastly different inhibitory potencies. nih.gov For example, the binding of a ligand to the active site often requires a precise three-point attachment, and only one enantiomer may possess the correct spatial orientation to achieve this interaction effectively. nih.gov

While Angelicastigmine is a chiral molecule, specific studies comparing the biological activity of its different enantiomers are not extensively detailed in the reviewed literature. However, based on extensive research on other AChE inhibitors, it is highly probable that one stereoisomer of Angelicastigmine is significantly more active than the other. The stereochemical outcome of the inhibition, whether it proceeds with inversion or retention of configuration at a key atom, is dependent on the inhibitor's structure. nih.gov

The table below illustrates the general principles of stereoselectivity observed in enzyme inhibitors, which are applicable to Angelicastigmine.

| Stereochemical Aspect | Implication for Biological Activity | Example Principle |

| Enantiomers | Can have different potencies (Eutomer vs. Distomer) | One enantiomer fits the chiral active site of the enzyme optimally, while the other binds poorly or not at all. nih.gov |

| Diastereomers | Exhibit different physical and biological properties | Differences in 3D structure lead to distinct interactions with the biological target. |

| Conformational Isomers | Bioactive conformation determines activity | The molecule must adopt a specific shape to bind effectively to the enzyme's active site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biolscigroup.usdergipark.org.tr This approach is invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive biological potency. researchgate.netnih.gov

For acetylcholinesterase inhibitors, numerous QSAR studies have been conducted to guide the design of new, more effective drugs. nih.govscik.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict inhibitory activity.

A QSAR study on Amaryllidaceae alkaloids, a class that includes Angelicastigmine, revealed that the following descriptors are crucial for AChE inhibition:

Strain Energy: A measure of the internal energy of a molecule due to steric strain.

Heat of Formation: The change in enthalpy when a compound is formed from its constituent elements.

Substituent Effects: The electronic and steric properties of substituent groups on the core scaffold. capes.gov.br

A typical QSAR model is expressed as a linear or non-linear equation. For instance, a multiple linear regression model might take the form:

pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), D represents the different molecular descriptors, and c are the regression coefficients.

The table below summarizes common molecular descriptors used in QSAR models for AChE inhibitors and their significance.

| Descriptor Type | Example Descriptor | Significance in AChE Inhibition Modeling |

| Thermodynamic | Heat of Formation, Strain Energy | Relates to the stability of the molecule and its conformation upon binding. capes.gov.br |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule, crucial for interactions with amino acid residues. biolscigroup.us |

| Topological | Connectivity Indices | Quantifies molecular shape, size, and branching, which affect how the inhibitor fits into the active site. |

| Structural | Molecular Weight, Number of H-bond donors/acceptors | Basic properties that influence solubility, transport, and binding interactions. |

These models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby accelerating the drug discovery process. nih.goveuropa.eu

Computational Approaches in SAR Studies, including Molecular Descriptors

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular modeling techniques, particularly molecular docking, are used to visualize and analyze the interactions between an inhibitor and its target enzyme at an atomic level. openaccessjournals.comnih.govajchem-a.com

In the context of Angelicastigmine, molecular docking simulations would be used to predict its binding pose within the active site of acetylcholinesterase. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its inhibitory activity.

Docking studies on a wide range of AChE inhibitors have revealed several key amino acid residues within the enzyme's active site that are critical for ligand binding: nih.gov

Catalytic Anionic Site (CAS): Residues such as Trp84 and Phe330 are crucial for orienting the substrate or inhibitor.

Peripheral Anionic Site (PAS): Trp279, located at the entrance of the active site gorge, is involved in the initial binding of inhibitors.

Oxyanion Hole: Gly118, Gly119, and Ala201 stabilize the transition state during acetylcholine (B1216132) hydrolysis and can be targeted by inhibitors.

Molecular descriptors are the numerical foundation of these computational studies. nih.gov They are calculated from the 2D or 3D structure of the molecule and encode a wide range of physicochemical properties. These descriptors are not only used for QSAR modeling but also for similarity searching and virtual screening.

The table below lists key amino acid residues in the AChE active site and their roles in inhibitor binding, as elucidated by computational studies.

| AChE Active Site Residue(s) | Role in Binding / Inhibition | Interaction Type |

| Trp84, Phe330 | Interaction with the cationic head of inhibitors (Catalytic Anionic Site). nih.gov | Cation-π, Hydrophobic |

| Ser200, His440, Glu327 | Form the catalytic triad (B1167595) responsible for acetylcholine hydrolysis. | Covalent (with some inhibitors), Hydrogen Bonding |

| Trp279 | Initial binding of inhibitors at the Peripheral Anionic Site. nih.gov | π-π stacking, Hydrophobic |

| Gly118, Gly119, Ala201 | Stabilize the tetrahedral intermediate (Oxyanion Hole). nih.gov | Hydrogen Bonding |

By using these computational approaches, researchers can rationalize the observed SAR data and make informed decisions in the design of new Angelicastigmine analogs with potentially enhanced potency and selectivity. nih.gov

Mechanistic Investigations at the Molecular and Cellular Levels

Potential Biological Activities Based on Eserine Alkaloid Classification (e.g., Acetylcholinesterase Inhibition)

Angelicastigmine is classified as an eserine alkaloid, a group of natural compounds known for their biological activities. researchgate.net The most prominent characteristic of this class is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.govmdpi.com Eserine, also known as physostigmine (B191203), is the archetypal compound of this family and is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comwikipedia.org AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), thereby terminating the signal at cholinergic synapses. jppres.com By inhibiting AChE, eserine alkaloids increase the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key mechanism for treating conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govfrontiersin.org

Alkaloids in this class typically feature complex nitrogen-containing structures that can become positively charged, enabling them to bind to the anionic subsite of the AChE active site. frontiersin.org Based on its classification, Angelicastigmine was investigated for similar potential. In an in vitro study, Angelicastigmine, isolated from the roots of Angelica polymorpha Maxim, was tested for its AChE inhibitory activity. The compound demonstrated a weak inhibitory effect on the enzyme. researchgate.net

Table 6.1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Angelicastigmine

| Compound | Concentration | AChE Inhibition Rate (%) | Source |

|---|

Molecular Target Identification and Engagement Studies (in vitro)

The identification of specific molecular targets is a foundational step in characterizing the mechanism of action of a novel compound. nih.govpharmaron.com For a natural product like Angelicastigmine, which belongs to the eserine alkaloid family, acetylcholinesterase (AChE) is an immediate and logical primary target for investigation. frontiersin.org Initial screening efforts confirmed this hypothesis, although the engagement was found to be weak. researchgate.net

The gold standard for target identification involves demonstrating that a compound directly interacts with a protein and that this interaction leads to a measurable biological effect. nih.gov While initial studies have pointed towards AChE, comprehensive target identification for Angelicastigmine would involve broader in vitro screening approaches. nih.gov These studies typically include:

Affinity-Based Methods: Techniques such as chemical proteomics can be used to "fish out" binding partners from cell lysates, providing an unbiased view of the proteins that physically interact with the compound.

Following identification, target engagement studies are performed to confirm that the compound binds to its intended target in a cellular context. This can be achieved through methods like cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation. Although specific target engagement studies for Angelicastigmine are not detailed in the available literature, the initial in vitro enzyme inhibition assay serves as a preliminary form of target engagement analysis. researchgate.net

Ligand-Receptor Binding Kinetics and Thermodynamics Methodologies

Radioligand binding assays are a robust and highly sensitive "gold standard" for quantifying receptor-ligand interactions. sygnaturediscovery.comgiffordbioscience.com These assays use a radioactive isotope-labeled ligand (radioligand) to directly measure binding to a target, which can be in a preparation of cell membranes or on whole cells. sygnaturediscovery.comnih.govrevvity.com

Saturation Binding Assays: These experiments involve incubating the target preparation with increasing concentrations of a radioligand until equilibrium is reached. giffordbioscience.comnih.gov Analysis of the resulting binding curve allows for the determination of the equilibrium dissociation constant (Kₔ) of the radioligand, which is a measure of its affinity, and the maximum number of binding sites (Bₘₐₓ), which represents the receptor density in the tissue or cell preparation. giffordbioscience.comperceptive.com

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound, such as Angelicastigmine. giffordbioscience.com A fixed concentration of a high-affinity radioligand is incubated with the target in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can then be converted to an affinity constant (Kᵢ). giffordbioscience.com

Fluorescence-based assays offer a non-radioactive alternative for studying molecular interactions, often in real-time. numberanalytics.comnih.gov

Fluorescence Polarization (FP): This technique is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. sygnaturediscovery.comceltarys.com When the tracer binds to a larger molecule (the target protein), its rotation slows significantly, resulting in a higher degree of polarization. celtarys.com By competing with the tracer, an unlabeled ligand like Angelicastigmine would cause a decrease in polarization, allowing for the determination of binding affinity. sygnaturediscovery.com This method is homogenous and well-suited for high-throughput screening. celtarys.com

Förster Resonance Energy Transfer (FRET): FRET assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. This can be used to monitor ligand binding if the receptor and a competitive ligand are labeled with a FRET pair, or if binding induces a conformational change that brings two labeled parts of the receptor closer together.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. cytivalifesciences.comnih.gov It provides detailed kinetic information by measuring both the association and dissociation rates of a binding event. reichertspr.com

In an SPR experiment, one molecule (the ligand, e.g., the target receptor) is immobilized on a sensor chip surface. nicoyalife.com A solution containing the other molecule (the analyte, e.g., Angelicastigmine) is flowed over the surface. cytivalifesciences.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. nih.gov This response is proportional to the mass change on the sensor surface. cytivalifesciences.com A typical SPR sensorgram plots this response against time, showing the association phase as the analyte binds and the dissociation phase as the analyte washes off. cytivalifesciences.com From these curves, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff) can be calculated. The equilibrium dissociation constant (Kₔ), a measure of affinity, is then determined as the ratio kₔ/kₐ. nih.gov

Table 6.2: Comparison of Binding Assay Methodologies

| Methodology | Principle | Key Parameters Measured | Label Requirement | Throughput |

|---|---|---|---|---|

| Radioligand Binding Assay | Measures binding of a radiolabeled ligand to a target. sygnaturediscovery.com | Kₔ, Bₘₐₓ, Kᵢ giffordbioscience.comnih.gov | Radiolabel on probe sygnaturediscovery.com | Low to Medium |

| Fluorescence Polarization | Measures changes in the rotation of a fluorescent tracer upon binding. celtarys.com | Kᵢ, IC₅₀ | Fluorescent label on probe celtarys.com | High |

| Surface Plasmon Resonance | Detects changes in refractive index caused by mass accumulating on a sensor surface. cytivalifesciences.comnih.gov | kₒₙ, kₒff, Kₔ reichertspr.com | None (Label-free) cytivalifesciences.com | Medium |

Fluorescence-Based Binding Assays for Real-time Interaction Monitoring

Cellular Pathway Modulation and Functional Responses (in vitro cellular studies only)

Following target identification and binding characterization, in vitro cellular studies are essential to understand how ligand-target engagement translates into a biological response. axxam.com These assays investigate the effects of a compound on specific cellular signaling pathways and functions within a physiologically relevant context. axxam.com For Angelicastigmine, given its potential interaction with AChE, relevant cellular models would include neuronal cells or other cells expressing cholinergic receptors.

The goal is to determine if the compound acts as an agonist, antagonist, or modulator of the target's function. Common in vitro cellular assays include:

Second Messenger Assays: If the target is a G protein-coupled receptor (GPCR), its activation often leads to changes in intracellular concentrations of second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺). Assays that measure these changes can quantify the functional activity of a compound.

Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific signaling pathway. Modulation of the pathway by a test compound results in a measurable change in reporter protein expression.

Phenotypic Assays: High-content imaging and other phenotypic approaches can assess changes in cellular morphology, proliferation, apoptosis, or protein localization in response to compound treatment. pharmaron.comaxxam.com For a potential neuroactive compound, assays measuring neurite outgrowth or changes in the electrical activity of cultured neurons using multi-electrode arrays (MEAs) could provide valuable functional data. axxam.com

Gene Expression Profiling: Techniques like RNA-sequencing can be used to analyze global changes in gene expression following treatment with the compound. axxam.com This can help identify the downstream cellular pathways that are modulated and provide a comprehensive view of the compound's mechanism of action. pharmaron.com

While specific cellular studies on Angelicastigmine are not yet reported, the application of these standard in vitro methodologies would be the necessary next step to elucidate its functional role at the cellular level.

Table of Mentioned Compounds

| Compound Name |

|---|

| Aceticylcholine |

| Angelicastigmine |

| Butyrylcholinesterase |

| Donepezil (B133215) |

| Eserine (Physostigmine) |

| Galantamine |

Preclinical Pharmacological Explorations in in Vitro and Animal Models

Investigation of Potential Therapeutic Avenues in Relevant Disease Models (e.g., neurological, anti-infective, inflammatory models)

The primary therapeutic potential of Angelicastigmin is hypothesized to be in the realm of neurological disorders, owing to its classification as an eserine-type alkaloid. researchgate.net This class of compounds is best known for its acetylcholinesterase (AChE) inhibitory activity. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. frontiersin.org Therefore, the principal avenue of investigation for this compound is as a treatment for neurodegenerative conditions like Alzheimer's disease. frontiersin.org

Beyond its likely role in neurological models, other potential therapeutic areas may be inferred from the broader pharmacological profile of plants from the Angelica genus and related natural products. For instance, various Angelica extracts have been investigated for anti-inflammatory properties. nih.govnih.gov While no specific studies confirm this activity for this compound, it represents a plausible secondary avenue for investigation. Similarly, other natural product derivatives are often screened for a wide range of effects, including anti-infective properties. However, there is currently no direct evidence from the provided sources to suggest this compound has been evaluated in anti-infective or specific inflammatory disease models.

The table below summarizes the potential therapeutic avenues for this compound based on available information.

| Potential Therapeutic Avenue | Rationale | Relevant In Vitro Models | Key Biomarkers/Endpoints |

| Neurological (Alzheimer's Disease) | Belongs to the eserine class of alkaloids, known AChE inhibitors. researchgate.net | AChE enzyme activity assays (e.g., Ellman's method). frontiersin.org | IC₅₀ value for AChE inhibition. |

| Neuroblastoma cell lines (e.g., SH-SY5Y) to assess neuroprotection. heraldopenaccess.us | Cell viability, reduction of Aβ-induced toxicity. heraldopenaccess.us | ||

| Anti-inflammatory | General property of extracts from the Angelica genus. nih.govnih.gov | Macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. nih.gov | Inhibition of nitric oxide (NO), TNF-α, IL-6. nih.govnih.gov |

Evaluation of Efficacy in In Vivo Animal Models

Specific in vivo efficacy studies for this compound are not detailed in the available search results. However, based on its hypothesized therapeutic applications, several well-established animal models would be appropriate for its evaluation.

For its primary putative role as an AChE inhibitor for Alzheimer's disease, rodent models with chemically-induced cognitive deficits are commonly used. For example, administration of scopolamine, a muscarinic receptor antagonist, induces memory impairment in mice, providing a platform to test the procognitive effects of AChE inhibitors. chula.ac.th More complex and disease-relevant models include transgenic animals, such as Drosophila melanogaster (fruit fly) or mice engineered to express human amyloid-beta (Aβ) peptides, which lead to plaque formation and associated pathologies reminiscent of Alzheimer's disease. frontiersin.org

For potential anti-inflammatory effects, a standard model is the carrageenan-induced air pouch in mice. nih.gov This model allows for the quantification of exudate volume and the infiltration of inflammatory cells, providing clear metrics of an anti-inflammatory response. nih.gov

The following table details relevant animal models for evaluating the potential efficacy of this compound.

| Therapeutic Avenue | Animal Model | Description | Outcome Measures |

| Neurological (Alzheimer's Disease) | Scopolamine-induced amnesia in mice | A chemical model that induces transient cognitive deficits by blocking cholinergic transmission. chula.ac.th | Improvement in learning and memory (e.g., Morris water maze, passive avoidance test); inhibition of cerebral AChE activity. chula.ac.th |

| Transgenic Drosophila or mouse models expressing Aβ peptides | These models genetically mimic aspects of Alzheimer's pathology, including plaque formation and neurodegeneration. frontiersin.org | Reduced plaque load, improved locomotor function, increased lifespan, enhanced cognitive performance. frontiersin.org | |

| Anti-inflammatory | Carrageenan-induced air pouch in mice | Carrageenan injected into a subcutaneous air pouch induces a localized inflammatory response. nih.gov | Reduction in exudate volume and albumin concentration; decreased infiltration of neutrophils and monocytes. nih.gov |

Methodological Considerations in Preclinical Study Design and Outcome Measures

The design of preclinical studies for a compound like this compound would follow a structured progression from in vitro characterization to in vivo validation. Methodological rigor is essential to ensure that the results are reliable and translatable.

Initial in vitro screening would focus on confirming its hypothesized mechanism of action. For AChE inhibition, the standard assay is the Ellman's method, which provides a quantitative measure of enzyme inhibition (IC₅₀). frontiersin.org To explore neuroprotective effects, cultured neuronal cells would be exposed to toxins like Aβ peptides, and the ability of this compound to prevent cell death would be measured. heraldopenaccess.us

For in vivo studies, several key considerations are critical. The choice of animal model is paramount and should be relevant to the human disease being studied. nih.gov Studies should be designed with appropriate controls, including a vehicle control (the formulation without the drug), a positive control (a known effective drug, such as donepezil (B133215) for Alzheimer's models), and multiple dose levels of the test compound to establish a dose-response relationship. chula.ac.thfrontiersin.org

Outcome measures must be objective and quantifiable. In neurological models, this includes a combination of behavioral tests to assess cognitive functions like memory and learning, alongside post-mortem biochemical analysis of brain tissue to measure levels of AChE activity or pathological markers like amyloid plaques. chula.ac.thfrontiersin.org In inflammation models, endpoints include measuring the levels of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and nitric oxide in the exudate fluid. nih.gov

The table below outlines key methodological considerations for preclinical studies of this compound.

| Study Aspect | Methodological Consideration | Example |

| In Vitro Assay | Use of standardized, quantitative assays to determine potency and mechanism. | Ellman's method for AChE inhibition. frontiersin.org |

| Use of relevant cell lines to model disease context. | SH-SY5Y neuroblastoma cells for neuroprotection studies. heraldopenaccess.us | |

| Animal Model Selection | Choose models that replicate key aspects of the human disease pathology. | Transgenic mice expressing amyloid precursor protein for Alzheimer's research. frontiersin.org |

| Study Controls | Inclusion of both negative (vehicle) and positive controls. | Donepezil as a positive control in an Alzheimer's disease model. chula.ac.th |

| Outcome Measures | Combination of functional/behavioral and biochemical/histological endpoints. | Morris water maze for spatial memory assessment; Thioflavin S staining for amyloid plaque quantification. frontiersin.org |

| Measurement of inflammatory cell counts and mediators. | Neutrophil count in pouch exudate; TNF-α levels via ELISA. nih.gov |

Computational and Theoretical Chemistry of Angelicastigmin

The exploration of natural products through computational and theoretical chemistry provides profound insights into their behavior at a molecular level. For a rare alkaloid like Angelicastigmin, these in silico techniques are invaluable for predicting its interactions with biological targets, understanding its electronic characteristics, and guiding the search for new, structurally related compounds. While direct computational studies on this compound are not extensively documented, research on closely related analogues, particularly the phenylpropene-pyrroloindoline inaequalisine A, offers a strong predictive framework for its properties.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Genetic Engineering for Production

The biosynthetic pathway of Angelicastigmin is not yet fully understood. Future research will likely focus on identifying and characterizing the specific enzymes responsible for its formation in Angelica polymorpha. The unique phenylpropene-pyrroloindoline scaffold suggests a complex enzymatic cascade. rsc.org A plausible hypothesis for its formation involves an enamine attack on a feruloyl-type para-quinone methide, a pathway suggested for structurally similar alkaloids. rsc.org

A primary goal is to isolate the genes encoding these biosynthetic enzymes. Once identified, these genes can be incorporated into microbial hosts, such as Escherichia coli or yeast, using genetic engineering techniques. libretexts.orgyourgenome.org This approach, termed heterologous expression, could enable the sustainable and scalable production of this compound through fermentation in large-scale bioreactors. libretexts.orgnih.gov Genetic manipulation of these pathways could also allow for the creation of novel analogues by introducing or modifying specific enzymatic steps. nih.gov

Table 1: Key Stages in Genetically Engineered Production of this compound

| Stage | Description | Rationale |

| Gene Discovery | Identifying the complete set of genes responsible for the this compound biosynthetic pathway in Angelica polymorpha using genomic and transcriptomic analysis. | Provides the fundamental genetic blueprint required for heterologous expression. |

| Pathway Reconstruction | Assembling the identified genes into a functional cluster and introducing them into a suitable production host (e.g., yeast, E. coli). byjus.com | To create a microbial cell factory capable of synthesizing the target compound. |

| Metabolic Engineering | Optimizing the host organism's metabolism to increase the flux towards this compound production and enhance yields. | To improve the efficiency and economic viability of the fermentation process. nih.gov |

| Fermentation & Purification | Cultivating the engineered microbes in bioreactors and subsequently isolating and purifying the this compound product. yourgenome.org | To produce large quantities of the pure compound for further research and development. |

Development of Advanced Asymmetric Synthetic Methodologies for Scalable Production

The total synthesis of this compound presents a significant challenge due to its complex, stereochemically rich structure. While progress has been made, current methods require further refinement for large-scale application. A key challenge is controlling the stereochemistry at the quaternary carbon stereocenter. acs.orgfigshare.com

Future research must focus on developing robust and scalable asymmetric synthesis strategies. slideshare.netcutm.ac.innih.gov This includes the design of new chiral catalysts and reagents that can facilitate the key bond-forming reactions with high enantioselectivity and diastereoselectivity. slideshare.netunipd.it Palladium-catalyzed reactions, such as asymmetric allylic alkylation, have shown promise in constructing the core structure, though efforts have thus far resulted in stereoisomers of the natural product. acs.orgfigshare.comnih.gov A Pd-catalyzed intermolecular allylation dearomatization reaction has been successfully used to form the bicyclic core, indicating a viable synthetic avenue. whiterose.ac.uk The development of methodologies that are both efficient and environmentally benign will be crucial for the eventual commercial production of this compound and its derivatives. nih.gov

High-Throughput Screening and Lead Optimization of this compound Analogues

The development of this compound as a therapeutic agent will likely involve the synthesis and evaluation of a diverse library of analogues. High-throughput screening (HTS) methodologies will be essential for rapidly assessing the biological activity of these new compounds. sygnaturediscovery.comdrugtargetreview.com HTS integrates automation, miniaturized assays, and data science to test thousands of compounds in parallel, dramatically accelerating the discovery process. sygnaturediscovery.comnih.gov

Future work should involve creating a focused library of this compound analogues by modifying its core structure. These modifications could target different regions of the molecule to probe structure-activity relationships (SAR). The resulting library would then be screened against various biological targets using HTS platforms. nuvisan.com Promising "hits" identified from the screen would undergo lead optimization, a process of iterative chemical refinement to improve potency, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate. sygnaturediscovery.com

Exploration of New Biological Targets and Polypharmacological Profiles

While this compound is classified as an eserine alkaloid, its full range of biological targets remains unexplored. nih.gov Eserine itself is a well-known acetylcholinesterase inhibitor, suggesting a potential neurological activity for this compound. The traditional medicinal uses of Angelica polymorpha extracts, which have shown activities such as inducing apoptosis in neuroblastoma cells, further point towards potential applications in oncology and neurology. researchgate.net

A crucial future direction is the systematic screening of this compound against a broad panel of biological targets, including enzymes, receptors, and ion channels. This will help to identify novel mechanisms of action and explore its polypharmacological profile—the ability of a single compound to interact with multiple targets. Understanding this profile is key to uncovering new therapeutic indications and potential side effects.

Integration of Multi-Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of this compound, future research should integrate various "omics" technologies. mdpi.comwindows.net A multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive, systems-level view of biological processes. nih.govucc.ie

Table 2: Application of Multi-Omics Technologies to this compound Research

| Omics Technology | Application | Potential Insights |

| Genomics | Sequencing the genome of Angelica polymorpha. | Identification of the biosynthetic gene cluster responsible for this compound production. ucc.ie |

| Transcriptomics | Analyzing the RNA expression profile of the plant under various conditions. | Revealing the regulatory networks that control the expression of biosynthetic genes. |

| Proteomics | Identifying the full complement of proteins (enzymes) in the plant. | Characterizing the specific enzymes involved in the this compound pathway and their mechanisms. nih.gov |

| Metabolomics | Profiling the small molecule metabolites, including intermediates in the biosynthetic pathway. researchgate.net | Elucidating the step-by-step construction of the molecule and discovering related natural products. |

By integrating these data sets, researchers can build comprehensive models of how this compound is produced in nature and how it interacts with biological systems. jmaj.jp This deep understanding is invaluable for both optimizing its production through genetic engineering and elucidating its full therapeutic potential.

Q & A

Q. What are the key methodological considerations for synthesizing Angelicastigmin in a laboratory setting?

The synthesis of this compound relies on Pd-catalyzed asymmetric allylic alkylation (AAA) of 3-substituted indoles. Critical steps include:

- Ligand selection : BINOL-derived phosphoramidite ligands (e.g., L109) are essential for achieving high enantioselectivity (up to 87% ee) .

- Reaction optimization : Gram-scale operations require precise control of reaction conditions (e.g., temperature, solvent purity) to maintain yields >90% .

- Characterization : NMR, HPLC, and elemental analysis are mandatory to confirm stereochemistry and purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?

- NMR spectroscopy : Use - and -NMR to resolve quaternary carbon stereocenters and verify indole backbone integrity .

- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. How can researchers identify gaps in existing this compound studies?

- Conduct systematic literature reviews to map unresolved challenges, such as diastereomer formation during synthesis (e.g., compound 48 vs. natural this compound) .

- Compare pharmacological data across studies to highlight inconsistencies in bioactivity profiles .

Advanced Research Questions

Q. How can contradictions in reported enantiomeric excess (ee) values for this compound synthesis be resolved?

Discrepancies in ee values may arise from:

- Ligand purity : Trace impurities in phosphoramidite ligands (e.g., L109) can reduce stereochemical fidelity. Validate ligand integrity via -NMR before use .

- Reaction kinetics : Monitor reaction progress using in-situ FTIR to identify side reactions that lower ee .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading) impacting stereoselectivity .

Q. What experimental design principles are critical for in vivo studies of this compound’s bioactivity?

- Ethical compliance : Adhere to institutional guidelines for animal/human trials, including participant selection criteria and informed consent protocols .

- Dose-response curves : Use nonlinear regression models to establish EC values, accounting for metabolic variability .

- Control groups : Include enantiomeric and diastereomeric analogs to isolate stereospecific effects .

Q. What strategies improve the enantioselective synthesis of this compound on industrial scales?

- Ligand engineering : Modify BINOL-derived ligands with electron-withdrawing groups to enhance steric control during AAA .

- Flow chemistry : Implement continuous reactors to reduce catalyst degradation and improve yield consistency .

- Machine learning : Train models on historical reaction data to predict optimal ligand-catalyst combinations .

Q. How can researchers address the diastereomerization issue observed in this compound synthesis?

- Post-synthetic modifications : Introduce protecting groups (e.g., NBoc, OTBS) to stabilize intermediates during deprotection steps .

- Crystallography : Use X-ray diffraction to confirm absolute configuration and guide synthetic adjustments .

Methodological Guidelines

Q. What statistical approaches are appropriate for analyzing this compound’s pharmacological data?

- Power analysis : Calculate sample sizes to ensure statistical significance (α = 0.05, β = 0.2) for in vitro/in vivo assays .

- Multivariate ANOVA : Compare bioactivity across enantiomers and analogs while controlling for batch variability .

Q. How should interdisciplinary teams structure workflows for this compound research?

- Task allocation : Divide roles between synthetic chemists (synthesis/characterization), pharmacologists (bioassays), and data scientists (statistical modeling) .

- Literature integration : Use reference managers (e.g., Zotero) to track updates in asymmetric catalysis and natural product pharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.